![molecular formula C14H22ClN3O3S B4540281 N~2~-(4-chlorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4540281.png)

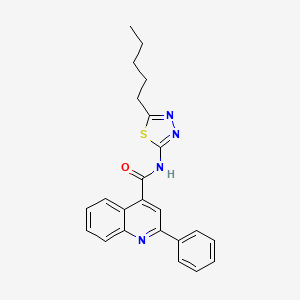

N~2~-(4-chlorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)alaninamide

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves intricate reactions where specific functional groups are introduced or modified to achieve the desired compound. For instance, the reaction of 4-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)butanenitriles with ethyl chloroformate leads to the formation of indolizinium and quinolizinium salts through a cyclization-N-dealkylation process (Kawano et al., 1992). Such reactions highlight the complexity and creativity in synthesizing compounds with specific structures and functions.

Molecular Structure Analysis

X-ray crystallography and other structural determination techniques are pivotal in understanding the molecular structure of complex organic compounds. The molecular and electronic structure of sterically hindered isomers has been elucidated through X-ray single crystal diffraction, showcasing the compound's organized molecular crystals and hydrogen bonds formation (Rublova et al., 2017). This information is crucial for predicting the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

Chemical reactions involving N2-(4-chlorophenyl)-N1-[2-(dimethylamino)ethyl]-N2-(methylsulfonyl)alaninamide are influenced by its functional groups and molecular structure. The compound's reactivity can be explored through its interactions with various reagents and conditions, leading to the formation of new compounds or the modification of its existing structure. The synthesis and reactivity of organochalcogen compounds derived from 1-(N,N-dimethylamino)naphthalene and N,N-dimethylbenzylamine, for example, demonstrate the intricate balance between molecular structure and chemical reactivity (Panda et al., 1999).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and others, are essential for its characterization and application. These properties are determined by the compound's molecular structure and the intermolecular forces at play. For instance, the solubility and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates provide insights into their potential applications and handling requirements (Chekanova et al., 2014).

Scientific Research Applications

Reactions and Synthesis

- Research into the reactions of N-phenylmaltimide with chlorosulfonic acid showcases the potential of related compounds for yielding sulfonyl chlorides, which are precursors to sulfonamides through reactions with amines. This highlights the compound's relevance in synthetic organic chemistry for producing various sulfonamide derivatives (R. Cremlyn & Richardo Nunes, 1987).

Chromatography and Derivatization

- In the realm of analytical chemistry, specifically liquid chromatography, derivatives of the compound have been used as derivatization agents. These derivatives, incorporating chromophores and chemically removable dimethylamino functions, facilitate the analysis of various analytes by enhancing their detectability and separability (H. Kou et al., 1995).

Molecular Probes and Fluorescence Studies

- The compound's derivatives have been explored for their potential in creating fluorescent molecular probes. These probes, due to their solvatochromic properties and strong solvent-dependent fluorescence, can be utilized in biological research to study a variety of events and processes at the molecular level (Z. Diwu et al., 1997).

Pharmacological Research Tools

- Discovery of nonpeptidic agonists of the urotensin-II receptor, such as derivatives of the compound, exemplifies its application in pharmacological research. These agonists serve as valuable tools for investigating the receptor's role in various physiological processes, potentially leading to novel therapeutic targets (G. Croston et al., 2002).

Photoelectric Conversion

- The compound and its derivatives have been employed in the synthesis of hemicyanine dyes for sensitizing nanocrystalline TiO2 electrodes. These studies contribute to the development of efficient photoelectric conversion systems, highlighting the compound's utility in renewable energy research (Zhong‐Sheng Wang et al., 2000).

properties

IUPAC Name |

2-(4-chloro-N-methylsulfonylanilino)-N-[2-(dimethylamino)ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O3S/c1-11(14(19)16-9-10-17(2)3)18(22(4,20)21)13-7-5-12(15)6-8-13/h5-8,11H,9-10H2,1-4H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZXJJAQWUIIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN(C)C)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)alaninamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-4-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4540215.png)

![methyl 2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4540217.png)

![1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4540242.png)

![ethyl [3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B4540245.png)

![N-(1-methyl-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4540253.png)

![methyl 4-ethyl-5-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4540259.png)

![4-chloro-3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4540264.png)

![2-({2-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-2-oxoethyl}thio)nicotinic acid](/img/structure/B4540266.png)

![ethyl 2-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4540273.png)

![methyl 5-(aminocarbonyl)-4-methyl-2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4540275.png)

![7-(2-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4540285.png)